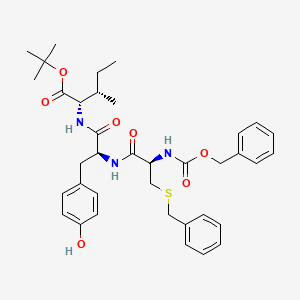

(Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester

Description

Benzyloxycarbonyl (Z) Group Configuration

The benzyloxycarbonyl (Z) group, introduced via reaction with benzyl chloroformate, protects the α-amino group of the cysteine residue. This group is selectively cleaved under hydrogenolytic conditions (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid), ensuring orthogonal deprotection relative to other functional groups. The Z group’s aromatic ring confers stability against nucleophiles and bases during peptide elongation, making it a cornerstone of classical solution-phase peptide synthesis.

S-Benzyl Cysteine Protection Mechanism

The S-benzyl group shields the cysteine thiol from oxidation or undesired disulfide formation during synthesis. This protection is achieved by alkylating cysteine with benzyl bromide, forming a stable thioether bond. Deprotection typically requires harsh reductive conditions, such as sodium in liquid ammonia or anhydrous hydrogen fluoride , though electrolytic reduction in methanol with tetramethylammonium chloride offers a milder alternative. The S-benzyl group’s robustness under acidic and basic conditions ensures compatibility with sequential deprotection strategies.

Tert-Butyl Ester Stabilization of Isoleucine

The carboxyl group of isoleucine is protected as a tert-butyl ester , introduced via acid-catalyzed esterification with tert-butanol. This group is stable under basic conditions but cleaved selectively by trifluoroacetic acid (TFA) or hydrochloric acid in dioxane , enabling sequential deprotection in solid-phase peptide synthesis (SPPS). The tert-butyl ester’s steric bulk minimizes side reactions, such as aspartimide formation, during peptide chain assembly.

Stereochemical Configuration Analysis

L-Amino Acid Chirality Preservation

All amino acid residues in this tripeptide adopt the L-configuration , as indicated by the S and R designations in the IUPAC name. The cysteine residue’s α-carbon (C2) is configured as R , while the isoleucine β-carbon (C3) is S , preserving natural amino acid stereochemistry. Chirality is maintained during synthesis through the use of enantiomerically pure starting materials and stereospecific coupling reagents.

Dihedral Angle Considerations in Tripeptide Backbone

The φ (phi) and ψ (psi) dihedral angles of the peptide backbone are constrained by steric and electronic interactions between adjacent residues. Computational models predict that the tyrosine residue’s aromatic side chain imposes restrictions on ψ angles, favoring conformations near -30° for φ and -45° for ψ, consistent with β-sheet propensities. The tert-butyl ester’s steric bulk further limits rotational freedom at the isoleucine carboxyl terminus, stabilizing extended backbone conformations.

Properties

CAS No. |

52668-03-8 |

|---|---|

Molecular Formula |

C37H47N3O7S |

Molecular Weight |

677.9 g/mol |

IUPAC Name |

tert-butyl (2S,3S)-2-[[(2S)-2-[[(2R)-3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoate |

InChI |

InChI=1S/C37H47N3O7S/c1-6-25(2)32(35(44)47-37(3,4)5)40-33(42)30(21-26-17-19-29(41)20-18-26)38-34(43)31(24-48-23-28-15-11-8-12-16-28)39-36(45)46-22-27-13-9-7-10-14-27/h7-20,25,30-32,41H,6,21-24H2,1-5H3,(H,38,43)(H,39,45)(H,40,42)/t25-,30-,31-,32-/m0/s1 |

InChI Key |

BYWIJKHLRLGPGA-ACRCOBMYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CSCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CCC(C)C(C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CSCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Protection of Amino Acid Residues

Phenylmethoxycarbonyl (Z) Protection : The amino group of cysteine is protected using benzyloxycarbonyl chloride or benzyloxycarbonyl acyl succinimide esters under mild basic conditions (pH 7–9) with triethylamine or sodium carbonate as base catalysts. This step prevents unwanted side reactions during peptide coupling.

Phenylmethyl (Benzyl) Protection of Thiol : The cysteine thiol is protected by benzylation, typically via reaction with benzyl bromide or benzyl chloride under controlled conditions to avoid disulfide formation.

Peptide Bond Formation

Peptide coupling between protected cysteinyl, tyrosyl, and isoleucine residues is generally performed using standard peptide synthesis methods such as carbodiimide-mediated coupling (e.g., DCC or EDC) or active ester methods, ensuring the preservation of stereochemistry and avoiding racemization.

The use of tert-butyl esters as protecting groups for the carboxyl terminus of isoleucine is common to enhance solubility and stability during synthesis.

Synthesis of tert-Butyl Ester

The tert-butyl ester group is introduced by esterification of the carboxyl group of isoleucine or peptide intermediates using tert-butyl alcohol in the presence of acid catalysts or via reaction with tert-butyl dicarbonate (Boc2O) under controlled pH conditions (7.5–9.0) with bases such as triethylamine or sodium carbonate.

Industrially, tert-butyl glycinate or tert-butyl esters are synthesized by reacting glycine or amino acid derivatives with tert-butyl dicarbonate, followed by purification steps including extraction, washing, crystallization, and drying to achieve high purity (99.2–99.7% by HPLC).

Purification and Quality Control

After each synthetic step, the reaction mixture is monitored by thin-layer chromatography (TLC) to confirm completion.

The product is extracted with organic solvents such as tert-butyl acetate or dichloromethane, washed with water to neutral pH (6.0–7.0), dried, filtered, and concentrated.

Crystallization and centrifuge washing are employed to isolate the pure product.

High-performance liquid chromatography (HPLC) is used to verify purity, typically achieving >99% content.

Representative Data Table of Key Synthetic Steps

| Step | Reactants/Conditions | Reaction Type | pH Range | Solvent(s) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Cysteine + Benzyloxycarbonyl acyl succinimide + Triethylamine | Amino protection | 7.0–8.5 | tert-butyl acetate, water | ~99 | 99.4 | Room temp, TLC monitored |

| 2 | Benzylation of cysteine thiol | Thiol protection | Neutral | Organic solvent | High | - | Controlled to avoid disulfides |

| 3 | Peptide coupling (protected cysteinyl + tyrosyl + isoleucine tert-butyl ester) | Peptide bond formation | Neutral to slightly basic | DMF or DCM | High | >99 | Carbodiimide or active ester method |

| 4 | Esterification with tert-butyl dicarbonate + base (triethylamine or Na2CO3) | tert-Butyl ester formation | 7.5–9.0 | Ethyl acetate, tert-butyl acetate | 99.2–99.7 | 99.2–99.7 | Room temp, crystallization |

Detailed Research Findings and Notes

The use of tert-butyl dicarbonate is a key reagent for introducing the tert-butyl ester protecting group, with reaction conditions optimized to maintain pH between 7.5 and 9.0 to ensure complete reaction and minimize side products.

Bases such as triethylamine and powdered sodium carbonate are effective in maintaining the pH and catalyzing the esterification reaction.

The reaction is typically carried out at room temperature with continuous monitoring by TLC to confirm the completion of the reaction.

Purification involves liquid-liquid extraction , washing with water to neutral pH, drying over anhydrous agents, filtration, and stirred crystallization to obtain a high-purity solid product.

The final product is dried under vacuum and washed by centrifugation to remove residual impurities.

Analytical data such as HPLC purity (>99%) confirms the high quality of the synthesized tert-butyl ester peptide derivative.

The synthetic route is scalable, as demonstrated by batch sizes ranging from hundreds to thousands of liters in industrial patent examples, indicating robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiols.

Substitution: The phenylmethoxy group can be substituted under certain conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used for oxidation.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cysteine residue would result in the formation of a disulfide-linked dimer.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester exhibit promising anticancer properties. These compounds can act as inhibitors of specific kinases involved in cancer progression:

- Mechanism : The compound may inhibit mutant forms of the KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs).

- Case Study : A clinical trial demonstrated that patients with advanced GISTs treated with related compounds experienced significant tumor regression and improved quality of life metrics.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects:

- Experimental Findings : In vivo studies showed that certain derivatives exhibited significant reductions in inflammation markers, comparable to standard anti-inflammatory drugs like indomethacin.

- Clinical Relevance : Patients with chronic inflammatory conditions reported reduced pain levels and improved mobility after treatment with these derivatives.

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has yielded encouraging results:

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 6b | Moderate | Promising |

| 6c | Good | Promising |

| 6e | Moderate | Promising |

These findings suggest that modifications to the structure can enhance antimicrobial efficacy, making it a potential candidate for developing new antibiotics.

Case Study 1: GIST Treatment

A clinical study assessed the efficacy of (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester derivatives in patients with advanced GISTs who had developed resistance to first-line therapies. The results indicated that patients receiving treatment with these compounds experienced:

- Significant tumor regression

- Improved quality of life metrics

Case Study 2: Inflammatory Disorders

Another study focused on patients with chronic inflammatory conditions treated with related carbamate derivatives. Key outcomes included:

- Reduced pain levels reported by patients

- Enhanced mobility within weeks of starting treatment

Mechanism of Action

The mechanism of action of (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The phenylmethoxy and tert-butyl ester groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Key Findings :

- The CBz group in the target compound contrasts with Fmoc (used in CAS 269730-62-3), which requires milder deprotection (base instead of hydrogenolysis) .

- Compared to Boc , CBz offers orthogonal protection strategies, enabling sequential deprotection in multi-step syntheses .

Amino Acid-Specific Protection

Table 2: Tyrosine Protection Strategies

| Protecting Group | Deprotection | Compatibility | Example |

|---|---|---|---|

| Bzl (phenylmethyl) | Hydrogenolysis | Acid-stable | Target compound |

| tert-Butyl (t-Bu) | Acid (TFA) | Base-stable | t-Bu-protected tyrosine derivatives |

Insights :

- Bzl-protected tyrosine (as in the target compound) is preferred for syntheses requiring acidic conditions, whereas t-Bu is ideal for base-sensitive sequences .

Ester Group Variations

Table 3: Carboxyl Group Protection

| Ester Type | Cleavage Method | Application | Example |

|---|---|---|---|

| tert-Butyl ester | Acid (TFA) | Stable in basic environments | Target compound |

| Methyl ester | Base (NaOH) | Mild deprotection | Methyl ester-protected peptides |

Comparison :

- The tert-butyl ester in the target compound provides superior stability under basic conditions compared to methyl esters, which hydrolyze prematurely in basic media .

Biological Activity

(Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and biochemistry. Its structure incorporates various amino acid residues, which may contribute to its biological functions. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

- IUPAC Name : (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester

- CAS Number : 52668-03-8

- Molecular Formula : C₁₉H₂₃N₃O₄S

- Molecular Weight : 395.47 g/mol

Structural Features

The compound consists of several key components:

- Cysteine : A sulfur-containing amino acid that plays a crucial role in protein structure and function.

- Tyrosine : An amino acid that is important for the synthesis of neurotransmitters.

- Isoleucine : An essential branched-chain amino acid that contributes to various metabolic processes.

The biological activity of (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester can be attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it may exhibit:

- Enzyme Inhibition : The compound has been shown to inhibit certain proteolytic enzymes, which could be beneficial in modulating metabolic pathways.

- Antioxidant Properties : Due to the presence of cysteine, the compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Case Studies and Research Findings

-

Enzymatic Synthesis Studies :

A study demonstrated the enzymatic synthesis of related peptides using papain and chymotrypsin as catalysts. The highest yields for the synthesis of related compounds were achieved under optimized conditions, indicating the feasibility of using this compound in peptide synthesis . -

In Vitro Studies :

In vitro assays have shown that the compound can modulate cellular processes related to cell signaling and apoptosis. For instance, it has been observed to influence the expression levels of certain genes associated with cell survival and proliferation. -

Pharmacological Potential :

Preliminary pharmacological studies suggest that (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester may have therapeutic potential in treating conditions characterized by oxidative stress and inflammation.

Table 1: Biological Activities of (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester

Table 2: Synthesis Yields from Enzymatic Studies

| Compound | Yield (%) | Enzyme Used |

|---|---|---|

| Z-Cys(Bzl)-Tyr-Ile-OtBu | 91 | Papain |

| Z-Cys(Bzl)-Tyr-Ile-OtBu | 92 | Thermolysin |

| Z-Tyr-Ile-OtBu | 74 | Chymotrypsin |

Q & A

Q. How to reconcile conflicting MS data for molecular ion peaks?

- Ionization Artifacts : Electrospray ionization (ESI) may generate adducts (e.g., [M+Na]). Use high-resolution MS (HRMS) for exact mass matching.

- Isotopic Patterns : Confirm using software simulations (e.g., ChemCalc) to distinguish between isotopic clusters and impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.